Enkephalin-met, arg(6)-

Vue d'ensemble

Description

. It is a derivative of Met-enkephalin, which is known for its role in pain modulation and other physiological functions. This compound is part of the enkephalin family, which primarily exerts its effects through opioid receptors in the central and peripheral nervous systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Enkephalin-met, arg(6)- involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the assembly of the amino acid sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide chain is built step-by-step on a resin, with each amino acid being added sequentially. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Enkephalin-met, arg(6)- follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and the final product undergoes rigorous quality control to ensure purity and potency.

Analyse Des Réactions Chimiques

Types of Reactions: Enkephalin-met, arg(6)- can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions to prevent degradation of the peptide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents can be used depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of Enkephalin-met, arg(6)-, which can be further analyzed for their biological activity.

Applications De Recherche Scientifique

Cardioprotective Effects

Background : The cardioprotective properties of MEAP have been investigated in the context of acute myocardial ischemia. Research indicates that MEAP can enhance ischemic tolerance and act as a hormonal modulator.

Study Findings :

- A study demonstrated that MEAP treatment significantly reduced infarct size in isolated rabbit hearts subjected to ischemia. In protocol 1, control hearts exhibited an infarct size of 33% ± 4%, while MEAP-treated hearts showed a reduction to 14% ± 4% when administered intramuscularly 24 hours prior to ischemia .

- The results suggest that MEAP not only provides direct cardioprotection but can also be absorbed from skeletal muscle to exert distant effects.

Table 1: Cardiac Infarct Size Reduction with MEAP Treatment

| Treatment | Infarct Size (%) | Significance Level (p-value) |

|---|---|---|

| Control | 33 ± 4 | - |

| MEAP (Protocol 1) | 14 ± 4 | p < 0.05 |

| MEAP (Protocol 2) | 36 ± 6 | - |

Pain Modulation

Mechanisms of Action : Enkephalins, including MEAP, play a critical role in modulating pain through their interaction with opioid receptors in the central nervous system (CNS). They inhibit nociceptive signal transmission and activate descending pain pathways.

Research Insights :

- Enkephalins are released by spinal interneurons and suppress the activity of ascending neurons activated by excitatory neurotransmitters like glutamate and substance P .

- This modulation leads to a significant reduction in pain sensation, akin to the effects observed with exogenous opioids.

Neuroprotective Effects

Neuroprotection Mechanism : MEAP has been shown to exert neuroprotective effects by reducing oxidative stress and neuronal damage associated with excessive glutamate release.

Key Findings :

- Studies indicate that enkephalins can attenuate neurotoxicity in conditions such as stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- This protective role highlights the potential therapeutic applications of MEAP in neuroprotection.

Gastrointestinal Function Regulation

Role in Gastrointestinal Health : Enkephalins are localized within enteric neurons and mucosal endocrine cells, influencing gastrointestinal motility and secretion.

Research Highlights :

Mécanisme D'action

The mechanism of action of Enkephalin-met, arg(6)- involves binding to opioid receptors, primarily the delta-opioid receptor. This binding triggers a cascade of intracellular events, leading to the modulation of pain perception and other physiological effects. The molecular targets and pathways involved include G-protein-coupled receptors and various intracellular signaling molecules.

Comparaison Avec Des Composés Similaires

Leu-enkephalin

Met-enkephalin

Enkephalin-met, arg(6)-Phe(7)-

This comprehensive overview provides a detailed understanding of Enkephalin-met, arg(6)-, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Enkephalin-met, arg(6)- (also known as Met-enkephalin-Arg6-Phe7 or MEAP) is a heptapeptide derived from the endogenous opioid peptide Met-enkephalin. Its biological activity primarily revolves around its role as an agonist at the δ-opioid receptor, contributing significantly to pain modulation and various physiological processes. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

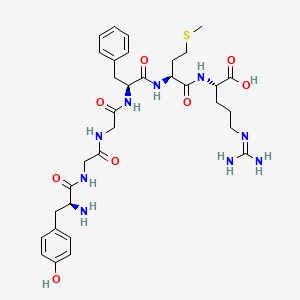

Chemical Structure :

Met-enkephalin-Arg6-Phe7 is characterized by the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe. This structure distinguishes it from its shorter counterpart, Met-enkephalin, which consists of only five amino acids.

Mechanism of Action :

Upon binding to opioid receptors, specifically the δ-opioid receptor, MEAP initiates a cascade of intracellular signaling events. These include:

- Inhibition of adenylate cyclase activity : This reduces cyclic AMP levels in cells.

- Modulation of ion channels : It affects calcium and potassium channels, influencing neurotransmitter release and synaptic transmission.

Biological Activity and Effects

- Pain Modulation :

- Cardioprotection :

- Neurophysiological Effects :

-

Immunomodulatory Effects :

- At low concentrations, MEAP exhibits immunostimulatory effects, while higher concentrations may lead to immunosuppression. This duality suggests its potential role in immune response modulation.

Table 1: Binding Affinity of Met-enkephalin-Arg(6)-Phe(7)

| Study | KD (nM) | Max Binding Sites (fmol/mg protein) | Receptor Type |

|---|---|---|---|

| 3.4 | 630 | δ-opioid | |

| 3.6 | Not specified | δ-opioid |

Table 2: Physiological Effects of Met-enkephalin-Arg(6)-Phe(7)

| Effect | Description |

|---|---|

| Analgesia | Reduces pain perception in animal models |

| Cardioprotection | Protects heart tissues during ischemic events |

| Mood Regulation | Influences neurotransmitter release affecting mood |

| Immune Response | Exhibits immunomodulatory effects at varying doses |

Case Studies

-

Fibromyalgia and Enkephalins :

A study investigated plasma levels of enkephalins in patients with fibromyalgia, revealing elevated concentrations of Met-enkephalin-Arg6-Phe7 in cerebrospinal fluid. This suggests a potential link between enkephalins and pain relief mechanisms utilized by therapies like lidocaine . -

Opioid Receptor Binding Studies :

Research involving frog brain membrane preparations characterized the binding properties of [^3H]Met-enkephalin-Arg6-Phe7, indicating significant binding to δ-opioid receptors with a KD value around 3.4 nM. This highlights its selectivity and potency as an opioid agonist .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47N9O8S/c1-51-15-13-24(30(47)42-25(32(49)50)8-5-14-37-33(35)36)41-31(48)26(17-20-6-3-2-4-7-20)40-28(45)19-38-27(44)18-39-29(46)23(34)16-21-9-11-22(43)12-10-21/h2-4,6-7,9-12,23-26,43H,5,8,13-19,34H2,1H3,(H,38,44)(H,39,46)(H,40,45)(H,41,48)(H,42,47)(H,49,50)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBRMNXTPDDSKN-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47N9O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227182 | |

| Record name | Enkephalin-met, arg(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76310-14-0 | |

| Record name | Enkephalin-met, arg(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076310140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin-met, arg(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.